molecular formula C7H13N B1585264 2-Propyn-1-amine, N,N-diethyl- CAS No. 4079-68-9

2-Propyn-1-amine, N,N-diethyl-

Cat. No. B1585264
CAS RN: 4079-68-9
M. Wt: 111.18 g/mol
InChI Key: JZJXKEWVUBVOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Propyn-1-amine, N,N-diethyl-” is a chemical compound with the formula C7H13N . It is also known by other names such as Diethylpropargylamine and N,N-Diethyl-2-propynylamine . It is used as a top levelling agent and brightener in nickel electroplating baths at a concentration of 1-10 mg/l .


Molecular Structure Analysis

The molecular structure of “2-Propyn-1-amine, N,N-diethyl-” can be represented by the InChI string: InChI=1S/C7H13N/c1-4-7-8(5-2)6-3/h1H,5-7H2,2-3H3 . The molecular weight of the compound is 111.1848 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propyn-1-amine, N,N-diethyl-” include a molecular weight of 111.187 g/mol . The compound has a melting point of 157-161 ºC and a boiling point of 118-120 ºC . The density of the compound is 0.804 g/mL .

Scientific Research Applications

Environmental Applications

Nitrile-functionalized tertiary amines, including compounds similar to 2-Propyn-1-amine, N,N-diethyl-, have been identified as highly efficient and reversible SO2 absorbents. These compounds demonstrate superior absorption rate and regenerability compared to hydroxy-functionalized amines, making them significant for environmental applications, particularly in reducing sulfur dioxide pollution from industrial emissions (Hong et al., 2014).

CO2 Capture Technologies

In the context of CO2 capture from flue gas streams, amino alcohols synthesized through the modification of compounds like 2-Propyn-1-amine, N,N-diethyl-, show enhanced solubility and cyclic capacities for CO2. This improvement in CO2 absorption capacity and lower energy consumption for absorbent regeneration positions these compounds as promising materials for addressing climate change by capturing CO2 efficiently from industrial sources (Maneeintr et al., 2009).

Pharmaceutical and Biomedical Research

In pharmaceutical and biomedical research, the functionalization of mesoporous silicas with amine groups, related to the chemistry of 2-Propyn-1-amine, N,N-diethyl-, has been explored for the adsorption of heavy metal ions. These materials, due to their enhanced adsorption capacities, offer potential applications in water purification and the removal of toxic metals from environments and biological systems (Zhang et al., 2007).

Chemical Synthesis

In chemical synthesis, the versatility of amines like 2-Propyn-1-amine, N,N-diethyl- is evident through their role in novel synthetic routes, for example, in the aminobenzylation of aldehydes with toluenes. This process allows for rapid access to amines, demonstrating the utility of such compounds in synthesizing bioactive natural products and pharmaceuticals (Wang et al., 2018).

Material Science

In material science, the synthesis and application of tertiary amines, related to 2-Propyn-1-amine, N,N-diethyl-, for carbon steel corrosion inhibition, highlight their importance. These compounds form protective layers on metal surfaces, significantly retarding anodic dissolution and offering a promising approach to corrosion protection in industrial settings (Gao et al., 2007).

Safety And Hazards

When handling “2-Propyn-1-amine, N,N-diethyl-”, it is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N,N-diethylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-7-8(5-2)6-3/h1H,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJXKEWVUBVOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063287
Record name 2-Propyn-1-amine, N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyn-1-amine, N,N-diethyl-

CAS RN

4079-68-9, 125678-52-6
Record name Diethylpropargylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4079-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyn-1-amine, N,N-diethyl-, radical ion(1+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125678-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dietylaminopropin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethylpropargylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propyn-1-amine, N,N-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propyn-1-amine, N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-2-propynylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.640
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETYLAMINOPROPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X1BTC8Y1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propyn-1-amine, N,N-diethyl-
Reactant of Route 2
Reactant of Route 2
2-Propyn-1-amine, N,N-diethyl-
Reactant of Route 3
Reactant of Route 3
2-Propyn-1-amine, N,N-diethyl-
Reactant of Route 4
2-Propyn-1-amine, N,N-diethyl-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Propyn-1-amine, N,N-diethyl-
Reactant of Route 6
Reactant of Route 6
2-Propyn-1-amine, N,N-diethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.